molecular formula C26H34N2O2 B12452875 {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone

{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone

Cat. No.: B12452875
M. Wt: 406.6 g/mol
InChI Key: NCLXKUMCUJYMSE-UHFFFAOYSA-N
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Description

The compound {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone is a complex organic molecule that features a piperidine ring, a benzyloxybenzyl group, and a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a piperidine derivative with a benzyloxybenzyl halide, followed by the introduction of the methanone group through a carbonylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the benzyloxybenzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields a benzaldehyde derivative, while reduction of the methanone group results in an alcohol.

Scientific Research Applications

The compound {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxybenzyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. The methanone moiety may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • {1-[3-(Methoxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone
  • {1-[3-(Ethoxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone

Uniqueness

The uniqueness of {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(3-methylpiperidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The benzyloxy group, in particular, may enhance the compound’s lipophilicity and binding affinity compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

(3-methylpiperidin-1-yl)-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone

InChI

InChI=1S/C26H34N2O2/c1-21-7-6-14-28(18-21)26(29)24-12-15-27(16-13-24)19-23-10-5-11-25(17-23)30-20-22-8-3-2-4-9-22/h2-5,8-11,17,21,24H,6-7,12-16,18-20H2,1H3

InChI Key

NCLXKUMCUJYMSE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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